N-[(Dibenzylamino)-phenyl-methyl]benzamide
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Overview
Description
N-[(Dibenzylamino)-phenyl-methyl]benzamide is an organic compound with a complex structure that includes benzyl, amino, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dibenzylamino)-phenyl-methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-[(Dibenzylamino)-phenyl-methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, or LiAlH4.
Substitution: It can undergo substitution reactions with electrophiles like RCOCl and RCHO.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinones, while reduction can produce secondary amides .
Scientific Research Applications
N-[(Dibenzylamino)-phenyl-methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(Dibenzylamino)-phenyl-methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and thromboxanes, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that this compound can bind to protein receptors, stabilizing them through hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[(Dibenzylamino)-phenyl-methyl]benzamide is unique due to its specific structural features and the presence of both benzyl and benzamide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
88671-71-0 |
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Molecular Formula |
C28H26N2O |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(dibenzylamino)-phenylmethyl]benzamide |
InChI |
InChI=1S/C28H26N2O/c31-28(26-19-11-4-12-20-26)29-27(25-17-9-3-10-18-25)30(21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20,27H,21-22H2,(H,29,31) |
InChI Key |
PCKGYUKMFQRYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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